1-Phenylsulfonyl-2-chloroethene
Overview
Description
1-Phenylsulfonyl-2-chloroethene is a versatile chemical compound with the molecular formula C8H7ClO2S It is characterized by the presence of a phenylsulfonyl group attached to a chloroethene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylsulfonyl-2-chloroethene can be synthesized through several methods. One common approach involves the reaction of phenylsulfonyl chloride with acetylene in the presence of a base, such as potassium carbonate, under controlled temperature conditions. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_5\text{SO}_2\text{Cl} + \text{HC}\equiv\text{CH} \rightarrow \text{C}_6\text{H}_5\text{SO}_2\text{CH}=\text{CHCl} ]
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Phenylsulfonyl-2-chloroethene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The compound can be reduced to form corresponding ethene derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of 1-phenylsulfonyl-2-azidoethene or 1-phenylsulfonyl-2-thioethene.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of ethene derivatives.
Scientific Research Applications
1-Phenylsulfonyl-2-chloroethene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active molecules.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Phenylsulfonyl-2-chloroethene involves its interaction with specific molecular targets. The phenylsulfonyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially disrupting cellular processes and leading to the observed biological effects.
Comparison with Similar Compounds
- 1-Phenylsulfonyl-2-bromoethene
- 1-Phenylsulfonyl-2-iodoethene
- 1-Phenylsulfonyl-2-fluoroethene
Comparison: 1-Phenylsulfonyl-2-chloroethene is unique due to its specific reactivity and the presence of a chloro group, which imparts distinct chemical properties compared to its bromo, iodo, and fluoro analogs
Properties
IUPAC Name |
[(E)-2-chloroethenyl]sulfonylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2S/c9-6-7-12(10,11)8-4-2-1-3-5-8/h1-7H/b7-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWJASZMKWEDNV-VOTSOKGWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C=CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/C=C/Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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